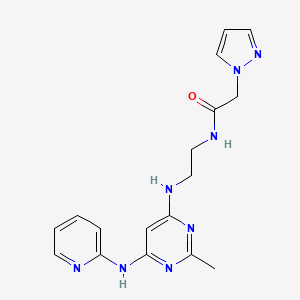

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

Research has focused on synthesizing novel heterocycles, incorporating pyrimidin-4-yl and pyrazol-1-yl motifs, which are crucial for developing new therapeutic agents. For example, the study by Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, aiming to create compounds with potential biological activities (Rahmouni et al., 2014).

Coordination Complexes and Antioxidant Activity

Another area of interest is the development of coordination complexes using pyrazole-acetamide derivatives and assessing their antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, which were characterized and evaluated for their antioxidant activity, showing significant results (Chkirate et al., 2019).

Antimicrobial and Anticancer Properties

Further investigations include the development of heterocycles incorporating thiadiazole moiety for potential insecticidal and antimicrobial applications, as studied by Fadda et al. (2017), who synthesized new compounds and assessed them against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of these chemical frameworks in medicinal chemistry (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds such as imatinib, which also contains a pyrimidinylamino moiety, have been found to specifically inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the enzymatic activity of the target protein, thereby affecting the signal transduction cascades it is involved in.

Biochemical Pathways

Given the potential target of tyrosine kinases, it can be inferred that the compound might affect pathways related tocell growth , differentiation , metabolism , and apoptosis . The downstream effects would depend on the specific tyrosine kinase being inhibited and the cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific tyrosine kinase being inhibited. Generally, inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, and an increase in programmed cell death or apoptosis .

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-pyrazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c1-13-22-15(11-16(23-13)24-14-5-2-3-6-18-14)19-8-9-20-17(26)12-25-10-4-7-21-25/h2-7,10-11H,8-9,12H2,1H3,(H,20,26)(H2,18,19,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXRPGCVZIRHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2875576.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)

![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2875582.png)

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)